molecular formula C18H18N4O5S B12186155 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B12186155
M. Wt: 402.4 g/mol
InChI Key: KODVCYCAAMMJDY-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxadiazole ring, a piperazine ring, and a phenoxyethanone moiety, making it a versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and phenoxyethanone. The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can act as a fluorescent probe, allowing researchers to track its binding and activity within biological systems. The piperazine ring may interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxadiazole ring provides fluorescence, making it useful as a probe, while the piperazine and phenoxyethanone moieties contribute to its versatility in various applications.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C18H18N4O5S/c23-17(13-26-14-5-2-1-3-6-14)21-9-11-22(12-10-21)28(24,25)16-8-4-7-15-18(16)20-27-19-15/h1-8H,9-13H2

InChI Key

KODVCYCAAMMJDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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